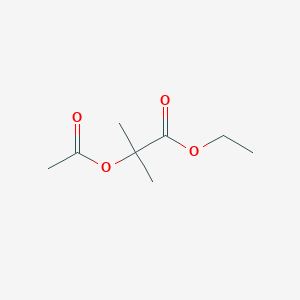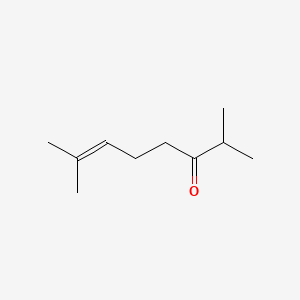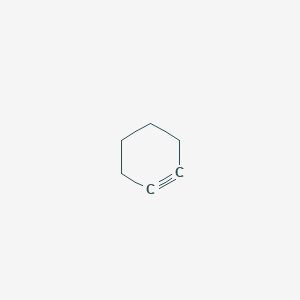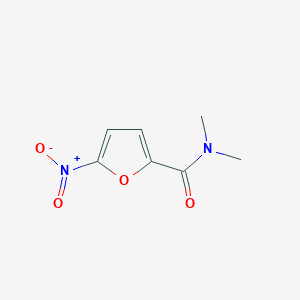
2-Butylfumaric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butylfumaric acid is an organic compound that belongs to the class of dicarboxylic acids It is a derivative of fumaric acid, where one of the hydrogen atoms in the butyl group is replaced by a butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylfumaric acid can be achieved through several methods. One common approach involves the alkylation of fumaric acid with butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve the catalytic isomerization of maleic acid derivatives followed by selective alkylation. The process requires precise control of reaction conditions to ensure high yield and purity of the final product. Catalysts such as vanadium pentoxide or molybdenum trioxide are often used to facilitate the isomerization step.
化学反応の分析
Types of Reactions
2-Butylfumaric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butylmaleic acid or butylsuccinic acid.
Reduction: Reduction reactions can convert it into butylsuccinic acid.
Substitution: The carboxylic acid groups can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Esterification can be carried out using alcohols in the presence of sulfuric acid, while amidation requires amines and coupling agents like dicyclohexylcarbodiimide.
Major Products
Oxidation: Butylmaleic acid, butylsuccinic acid.
Reduction: Butylsuccinic acid.
Substitution: Butyl fumarate esters, butyl fumarate amides.
科学的研究の応用
2-Butylfumaric acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of resins, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 2-Butylfumaric acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes involved in metabolic pathways. The carboxylic acid groups allow it to form strong hydrogen bonds with target proteins, thereby modulating their activity.
類似化合物との比較
Similar Compounds
Fumaric acid: The parent compound, which lacks the butyl group.
Maleic acid: The cis-isomer of fumaric acid.
Succinic acid: A saturated dicarboxylic acid.
Uniqueness
2-Butylfumaric acid is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties. This modification enhances its solubility in organic solvents and alters its reactivity compared to fumaric acid and its derivatives.
特性
CAS番号 |
5469-36-3 |
|---|---|
分子式 |
C8H12O4 |
分子量 |
172.18 g/mol |
IUPAC名 |
(E)-2-butylbut-2-enedioic acid |
InChI |
InChI=1S/C8H12O4/c1-2-3-4-6(8(11)12)5-7(9)10/h5H,2-4H2,1H3,(H,9,10)(H,11,12)/b6-5+ |
InChIキー |
JWPVCFSBPUPIQA-AATRIKPKSA-N |
異性体SMILES |
CCCC/C(=C\C(=O)O)/C(=O)O |
正規SMILES |
CCCCC(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)

![1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14742740.png)



![4,4'-[(Chloro-p-phenylene)bis(azo)]di-o-cresol](/img/structure/B14742762.png)

![4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine](/img/structure/B14742767.png)

![2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole](/img/structure/B14742770.png)
![(1R,2S,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14742774.png)

